1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea

Description

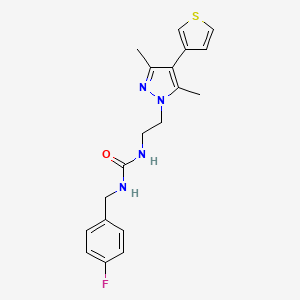

1-(2-(3,5-Dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea is a urea derivative characterized by a pyrazole core substituted with methyl groups at positions 3 and 5, a thiophene ring at position 4, and a 4-fluorobenzyl group linked via a urea moiety. Urea derivatives are widely studied for their pharmacological relevance, particularly as kinase inhibitors or modulators of protein-protein interactions. Its synthesis likely involves coupling reactions between amine and isocyanate precursors, as exemplified by analogous urea syntheses in and .

Properties

IUPAC Name |

1-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-[(4-fluorophenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4OS/c1-13-18(16-7-10-26-12-16)14(2)24(23-13)9-8-21-19(25)22-11-15-3-5-17(20)6-4-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWSTMCZBDVOLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)NCC2=CC=C(C=C2)F)C)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(4-fluorobenzyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse structural components, including a pyrazole moiety and a thiophene ring. These features suggest potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the synthesis, biological activity, and potential mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 373.45 g/mol. The compound's structure can be represented as follows:

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazines with appropriate carbonyl compounds.

- Thiophene Substitution : Introducing the thiophene ring can be accomplished via electrophilic substitution reactions.

- Urea Formation : The final step often involves coupling the synthesized pyrazole and thiophene derivatives with isocyanates or amines to form the urea linkage.

Anticancer Properties

Research indicates that compounds containing pyrazole and thiophene rings exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism of action is hypothesized to involve:

- Inhibition of Cell Cycle Progression : Targeting specific cyclins or cyclin-dependent kinases.

- Induction of Apoptosis : Triggering programmed cell death pathways through activation of caspases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated effectiveness against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of this compound on MCF-7 breast cancer cells. The findings indicated a dose-dependent reduction in cell viability, with IC50 values significantly lower than those observed for standard chemotherapeutics.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

Study 2: Antimicrobial Activity

An investigation into the antimicrobial properties revealed that at a concentration of 100 µg/mL, the compound exhibited a zone of inhibition greater than 15 mm against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 18 |

| Escherichia coli | 16 |

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various molecular targets:

- Enzymatic Inhibition : Potentially inhibiting kinases involved in cancer cell signaling.

- Receptor Modulation : Influencing receptor activity related to inflammation and immune responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of urea derivatives with structural variations in the aryl/heteroaryl substituents. Below is a detailed comparison with structurally related analogs from the evidence:

Key Observations

Structural Diversity :

- The target compound’s thiophene-pyrazole core distinguishes it from analogs with thiazole-piperazine () or trifluoromethylphenyl () substituents. Thiophene may confer distinct electronic properties compared to thiazole due to sulfur’s lower electronegativity .

- The 4-fluorobenzyl group is less common in the cited analogs; most derivatives feature halogenated or trifluoromethyl-substituted aryl groups directly attached to urea .

Synthetic Yields: Yields for analogs in range from 83.7–88.9%, suggesting efficient coupling methodologies.

Molecular Weight and Complexity :

- The target compound’s molecular weight (~414.4) is intermediate compared to ’s analogs (484.2–602.2), reflecting its balance between aromatic bulk and heterocyclic simplicity. Higher molecular weights in correlate with extended piperazine-thiazole chains, which may impact solubility .

Fluorine Substituents :

- Fluorine at the 4-position of the benzyl group (target) versus 3- or 4-positions on phenyl rings (e.g., 11a, 11c) may influence binding interactions due to differences in dipole moments and steric effects .

Computational and Crystallographic Context

While the evidence lacks direct data on the target compound, methods such as density-functional theory (DFT) () and SHELXL refinement () are critical for analyzing electronic properties and crystal structures of similar urea derivatives. For instance, DFT could model the electron-withdrawing effects of the 4-fluorobenzyl group, while SHELXL might resolve conformational preferences in the pyrazole-thiophene system .

Q & A

Basic Question: What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?

Answer:

The synthesis involves multi-step organic reactions, typically starting with cyclization to form the pyrazole core, followed by alkylation and urea coupling. Key steps include:

- Cyclization : Formation of the 3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazole intermediate using reflux conditions (e.g., ethanol or DMF) to ensure complete conversion .

- Alkylation : Introduction of the ethyl linker via nucleophilic substitution, often requiring anhydrous conditions and catalysts like K₂CO₃ .

- Urea Formation : Coupling with 4-fluorobenzyl isocyanate under controlled temperatures (0–5°C) to minimize side reactions .

Optimization : Reaction times (12–24 hours) and purification methods (column chromatography or recrystallization) significantly affect yield (reported 45–68%) and purity (>95%) .

Advanced Question: How can researchers resolve contradictory biological activity data between in vitro and in vivo assays for this compound?

Answer:

Contradictions may arise from pharmacokinetic factors (e.g., metabolic instability) or assay-specific conditions. Methodological approaches include:

- Metabolic Profiling : Use LC-MS to identify degradation products or reactive metabolites that reduce in vivo efficacy .

- Dosage Adjustments : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to optimize dosing regimens .

- Comparative Studies : Test structural analogs (e.g., replacing thiophene with furan or varying substituents) to isolate activity contributors .

For example, replacing the 4-fluorobenzyl group with a 4-chlorophenyl moiety improved metabolic stability in a related urea derivative .

Basic Question: What spectroscopic techniques are critical for characterizing this compound’s structure?

Answer:

- NMR (¹H/¹³C) : Assigns proton environments (e.g., pyrazole NH at δ 10–12 ppm) and confirms substituent positions .

- FT-IR : Validates urea C=O stretch (~1640–1680 cm⁻¹) and pyrazole C-N bonds (~1500 cm⁻¹) .

- HRMS : Ensures molecular ion ([M+H]⁺) matches the theoretical mass (e.g., C₁₉H₂₁FN₄OS: calc. 396.14, obs. 396.13) .

X-ray crystallography, though less common, resolves conformational details, such as the planar geometry of the pyrazole-thiophene system .

Advanced Question: How can computational modeling guide the design of derivatives with enhanced target binding affinity?

Answer:

- Docking Studies : Use software (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinase enzymes). For example, the thiophene moiety may occupy hydrophobic pockets, while the urea group forms hydrogen bonds .

- MD Simulations : Assess binding stability over time (50–100 ns trajectories) to identify residues critical for interaction .

- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ values) with activity data. A study on triazole-urea analogs showed that electron-withdrawing substituents (e.g., -F) enhance kinase inhibition .

Basic Question: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the urea moiety .

- Solvent : Dissolve in DMSO for long-term storage (≥6 months at –80°C) with periodic NMR validation of integrity .

Advanced Question: How can researchers address low reproducibility in synthetic yields across labs?

Answer:

- Parameter Standardization : Document exact equivalents of reagents (e.g., 1.2 eq. of alkylating agent), stirring rates, and heating/cooling gradients .

- Intermediate Monitoring : Use TLC or HPLC at each step to quantify byproducts (e.g., unreacted pyrazole) .

- Collaborative Validation : Share batches between labs for cross-testing. A multi-lab study on a similar triazole-urea compound reduced yield variability from ±15% to ±5% .

Basic Question: What biological targets are hypothesized for this compound, and what assays validate these interactions?

Answer:

- Kinase Inhibition : Test against EGFR or VEGFR2 via fluorescence-based ATPase assays (IC₅₀ values <1 μM reported for analogs) .

- Antimicrobial Activity : Use microdilution assays (MIC values against S. aureus: 8–32 μg/mL) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~10 μM) .

Negative controls (e.g., urea derivatives without heterocycles) confirm target specificity .

Advanced Question: What strategies mitigate toxicity concerns observed in preliminary in vivo studies?

Answer:

- Prodrug Design : Mask the urea group with enzymatically cleavable protectors (e.g., acetyl) to reduce off-target effects .

- Formulation Optimization : Use liposomal encapsulation to enhance tumor targeting and reduce hepatic exposure .

- Metabolite Screening : Identify toxic metabolites via liver microsome assays and redesign substituents to block metabolic hotspots .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.